![molecular formula C10H9F3N2O B2749381 N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide CAS No. 2361641-39-4](/img/structure/B2749381.png)
N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide typically involves the following steps:
Intermediate Formation: The 4-(trifluoromethyl)pyridine is then subjected to a series of reactions to introduce the methyl group at the 3-position of the pyridine ring.
Final Product Formation: The final step involves the reaction of the intermediate with prop-2-enamide under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide.
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-9(16)15-6-7-5-14-4-3-8(7)10(11,12)13/h2-5H,1,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUVYAVDUVVZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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